Ethyl 3-hydroxyhexadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

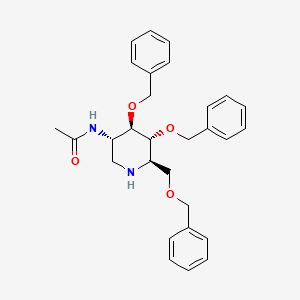

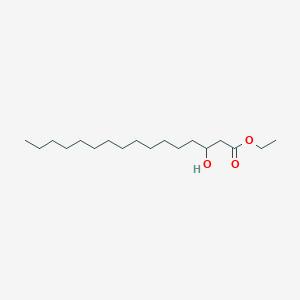

Ethyl 3-hydroxyhexadecanoate is a chemical compound with the formula C18H36O3 . It is also known as Hexadecanoic acid, 3-hydroxy-, ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 3-hydroxyhexadecanoate involves several steps. First, tetradecanal is subjected to the Reformatsky reaction with ethyl bromoacetate, and the product is then converted into ethyl 3-oxohexadecanoate . After acetalization of the 3-oxo ester with ethylene glycol, 3,3-ethlenedioxyhexadecanoic acid is obtained by alkaline hydrolysis . The acid is condensed with coenzyme A (CoA) by the mixed anhydride method, and the resulting CoA ester is deprotected with 4 M HCl to obtain 3-oxohexadecanoyl-CoA .Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxyhexadecanoate is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 .Aplicaciones Científicas De Investigación

Analysis of Lipopolysaccharides

Ethyl 3-hydroxyhexadecanoate derivatives, such as 3-hydroxytetradecanoic and 3-hydroxyhexadecanoic acids, have been used as chemical markers in the gas chromatography-mass spectrometry analysis of lipopolysaccharides. This method is useful for the determination and characterization of lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).

Synthesis of Pheromone Components

Ethyl 3-hydroxyhexadecanoate derivatives have been synthesized for use as key synthons in the production of pheromones, such as the oviposition-deterring pheromone of Rhagoletis cerasi L. A chemoenzymatic approach offers excellent enantiocontrol in the synthesis (Sharma & Chattopadhyay, 1997).

Study of Peroxisomal Bifunctional Proteins

Ethyl 3-oxohexadecanoate and related compounds have been synthesized for studying peroxisomal bifunctional proteins. This research aids in understanding the metabolic pathways and degradation processes of (bacterio)chlorophylls (Tsuchida et al., 2017).

Bioreduction Studies

Ethyl 3-oxohexanoate, a related compound, has been reduced by various microorganism strains to ethyl (R)-3-hydroxyhexanoate. This research contributes to understanding the bioreduction capabilities of different microbial species (Ramos et al., 2011).

Propiedades

IUPAC Name |

ethyl 3-hydroxyhexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBJVJXSJSRRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxyhexadecanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.